Cas no 1067660-10-9 (1-Pyridin-3-yl-1-tosylmethyl isocyanide)

1-Pyridin-3-yl-1-tosylmethyl isocyanide is a versatile isocyanide derivative used in organic synthesis, particularly in multicomponent reactions such as the Ugi reaction. Its pyridinyl and tosylmethyl groups enhance reactivity and selectivity, making it valuable for constructing complex heterocyclic frameworks. The compound’s stability under standard conditions allows for straightforward handling and storage. Its electron-withdrawing tosyl group facilitates nucleophilic substitutions, while the pyridinyl moiety contributes to coordination chemistry applications. This reagent is particularly useful in medicinal chemistry for the synthesis of pharmacologically active intermediates. Its well-defined reactivity profile ensures reproducibility in synthetic workflows.
1-Pyridin-3-yl-1-tosylmethyl isocyanide structure
1067660-10-9 structure
Product Name:1-Pyridin-3-yl-1-tosylmethyl isocyanide
CAS No:1067660-10-9
MF:C14H12N2O2S
MW:272.322281837463
CID:1178478
PubChem ID:52987637
Update Time:2025-10-07

1-Pyridin-3-yl-1-tosylmethyl isocyanide Chemical and Physical Properties

Names and Identifiers

    • 3-[isocyano-(4-methylphenyl)sulfonylmethyl]pyridine
    • 3-(Isocyano(tosyl)methyl)pyridine
    • AB18994
    • RP06513
    • AK-32778
    • Y6950
    • 1-PYRIDIN-3-YL-1-TOSYLMETHYL ISOCYANIDE
    • DTXSID20680924
    • 3-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]pyridine
    • 1-Pyridin-3-yl-1-tosylmethylisocyanide
    • SCHEMBL1308951
    • W-204611
    • 1067660-10-9
    • J-510889
    • DB-329016
    • 1-Pyridin-3-yl-1-tosylmethyl isocyanide
    • Inchi: 1S/C14H12N2O2S/c1-11-5-7-13(8-6-11)19(17,18)14(15-2)12-4-3-9-16-10-12/h3-10,14H,1H3
    • InChI Key: HFIQOYGYJOMSCI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(C(C1C=NC=CC=1)[N+]#[C-])(=O)=O

Computed Properties

  • Exact Mass: 272.06200
  • Monoisotopic Mass: 272.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 59.8Ų

Experimental Properties

  • PSA: 55.41000
  • LogP: 3.09330

1-Pyridin-3-yl-1-tosylmethyl isocyanide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P226450-25mg
1-Pyridin-3-yl-1-tosylmethyl isocyanide
1067660-10-9
25mg
$ 145.00 2022-06-03
TRC
P226450-50mg
1-Pyridin-3-yl-1-tosylmethyl isocyanide
1067660-10-9
50mg
$ 235.00 2022-06-03

Additional information on 1-Pyridin-3-yl-1-tosylmethyl isocyanide

Introduction to 1-Pyridin-3-yl-1-tosylmethyl isocyanide (CAS No. 1067660-10-9)

1-Pyridin-3-yl-1-tosylmethyl isocyanide, with the CAS number 1067660-10-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structural features, which include a pyridine ring, a tosyl group, and an isocyanide moiety. These functionalities endow the molecule with a range of chemical and biological properties that make it a valuable building block in the synthesis of complex molecules and pharmaceuticals.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common motif in many biologically active compounds. It provides the molecule with electron-withdrawing properties and can participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution. The tosyl group, derived from toluene sulfonic acid, is a well-known leaving group in organic synthesis. It enhances the reactivity of the molecule by making it more susceptible to nucleophilic attack. The isocyanide moiety, on the other hand, is a functional group with a wide range of applications in organic synthesis, particularly in multicomponent reactions (MCRs) and the formation of complex molecular architectures.

Recent research has highlighted the potential of 1-Pyridin-3-yl-1-tosylmethyl isocyanide in various synthetic pathways. For instance, studies have shown that this compound can be used as a key intermediate in the synthesis of novel heterocyclic compounds with potential therapeutic applications. One notable example is its use in the Ugi reaction, a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form a substituted amide product. This reaction has been widely employed in the development of new drugs and bioactive molecules.

In addition to its role in synthetic chemistry, 1-Pyridin-3-yl-1-tosylmethyl isocyanide has been explored for its biological activities. Preliminary studies have indicated that this compound exhibits moderate inhibitory effects on certain enzymes and receptors, making it a promising lead compound for drug discovery. For example, researchers have investigated its potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes such as respiration and pH regulation. The ability to modulate CA activity could have therapeutic implications for conditions such as glaucoma and epilepsy.

The structural diversity and functional versatility of 1-Pyridin-3-yl-1-tosylmethyl isocyanide also make it an attractive candidate for combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify those with desired biological activities. By using this compound as a building block, scientists can generate a wide array of derivatives with varying substituents on the pyridine ring and the tosyl group. This approach can significantly accelerate the drug discovery process by allowing for high-throughput screening and optimization.

In conclusion, 1-Pyridin-3-yl-1-tosylmethyl isocyanide (CAS No. 1067660-10-9) is a multifaceted organic compound with significant potential in both synthetic organic chemistry and medicinal chemistry. Its unique combination of functional groups provides it with diverse reactivity profiles and biological activities, making it an invaluable tool for researchers working on the development of new drugs and bioactive molecules. As ongoing research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow even further.

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